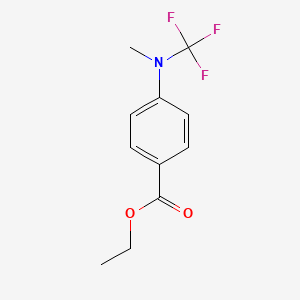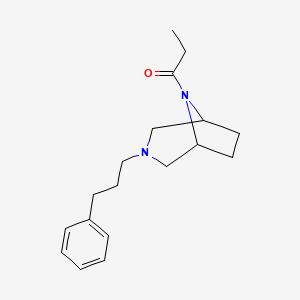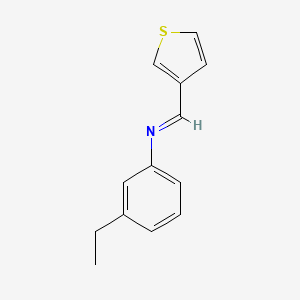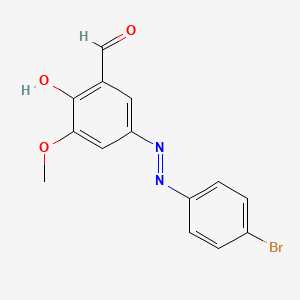
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde is an azo compound characterized by the presence of a bromo-substituted phenyl group attached to an azo linkage, which is further connected to a hydroxy and methoxy-substituted benzaldehyde Azo compounds are well-known for their vibrant colors and are widely used in dyeing industries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde typically involves the diazotization of 4-bromoaniline followed by azo coupling with 2-hydroxy-3-methoxybenzaldehyde. The reaction conditions generally include an acidic medium for diazotization and a basic or neutral medium for the coupling reaction. The process can be summarized as follows:
Diazotization: 4-bromoaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-hydroxy-3-methoxybenzaldehyde in a basic medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromo group under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and as a component in photochemical applications.
作用機序
The mechanism of action of 5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one
- 5-Methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
Uniqueness
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxy and methoxy groups on the benzaldehyde moiety enhances its reactivity and potential for diverse applications compared to other similar azo compounds.
特性
分子式 |
C14H11BrN2O3 |
|---|---|
分子量 |
335.15 g/mol |
IUPAC名 |
5-[(4-bromophenyl)diazenyl]-2-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11BrN2O3/c1-20-13-7-12(6-9(8-18)14(13)19)17-16-11-4-2-10(15)3-5-11/h2-8,19H,1H3 |
InChIキー |
RLOPGVGJLPHKFW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)C=O)N=NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



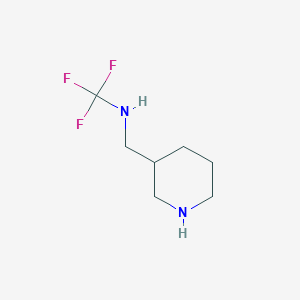
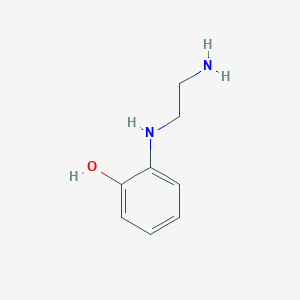
![Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-](/img/structure/B13955650.png)
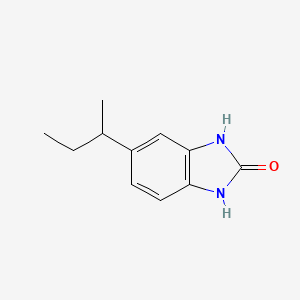
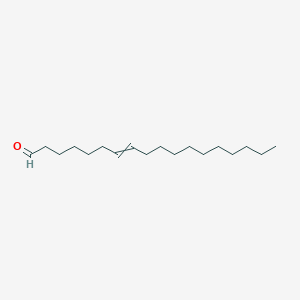
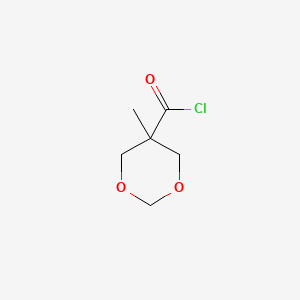
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)

